molecular formula C17H20N4O3S B4183645 N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide

Cat. No.: B4183645
M. Wt: 360.4 g/mol
InChI Key: SLQZGSAISQHQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide, also known as SMT19969, is a small molecule that has been developed as a potential treatment for Clostridium difficile infection (CDI). CDI is a serious and potentially life-threatening infection that affects the colon and is caused by the bacterium Clostridium difficile.

Mechanism of Action

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide works by inhibiting the enzyme alanine racemase, which is essential for the synthesis of the bacterial cell wall. By inhibiting this enzyme, this compound prevents the growth and replication of C. difficile.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not affect the normal gut microbiota. It is rapidly absorbed and distributed in the body and has a half-life of approximately 2 hours.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide is that it has a broad spectrum of activity against C. difficile strains, including those that are resistant to other antibiotics. However, one limitation is that it is not effective against all strains of C. difficile.

Future Directions

For research on N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide include exploring its potential use in combination with other antibiotics for the treatment of CDI, investigating its activity against other bacterial pathogens, and further understanding its mechanism of action. Additionally, studies on the pharmacokinetics and pharmacodynamics of this compound in humans are needed to determine its potential use in clinical settings.

Scientific Research Applications

N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential use in the treatment of CDI. In vitro studies have shown that this compound is effective against a wide range of C. difficile strains, including those that are resistant to other antibiotics. In vivo studies in animal models have also shown that this compound is effective in treating CDI.

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-20-10-12-21(13-11-20)25(23,24)16-4-2-15(3-5-16)19-17(22)14-6-8-18-9-7-14/h2-9H,10-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQZGSAISQHQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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